1H-Imidazole-2-carboxamide basic properties
1H-Imidazole-2-carboxamide basic properties
An In-Depth Technical Guide to 1H-Imidazole-2-carboxamide: Core Properties and Applications
Abstract
1H-Imidazole-2-carboxamide is a heterocyclic organic compound that serves as a pivotal structural motif and versatile building block in the fields of medicinal chemistry and materials science. Its unique electronic properties, hydrogen bonding capabilities, and potential for derivatization make it a subject of significant interest for researchers. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, reactivity, and analytical characterization of 1H-Imidazole-2-carboxamide. Furthermore, it delves into its applications in drug development, supported by detailed experimental protocols and safety guidelines, offering field-proven insights for professionals in chemical research and pharmaceutical development.
Introduction to 1H-Imidazole-2-carboxamide
The imidazole ring is a ubiquitous feature in nature, most notably in the essential amino acid histidine. This five-membered aromatic heterocycle, containing two nitrogen atoms, plays crucial roles in biological systems, often acting as a proton donor/acceptor in enzymatic catalysis or as a ligand for metal ions in proteins.[1] The introduction of a carboxamide group at the 2-position of the imidazole ring yields 1H-Imidazole-2-carboxamide, a compound that combines the rich chemistry of the imidazole core with the robust hydrogen-bonding capabilities of an amide.
The carboxamide group is present in over 25% of known drugs, valued for its stability, neutrality, and dual role as a hydrogen-bond acceptor and donor.[1] The fusion of these two functional groups in 1H-Imidazole-2-carboxamide creates a pharmacophore with significant potential for molecular recognition, making it a valuable scaffold for designing molecules that can interact with biological targets such as enzymes and receptors. Its derivatives have been explored for a range of therapeutic applications, including as antimicrobial and anticancer agents.[2][3][4]
Physicochemical and Structural Properties
1H-Imidazole-2-carboxamide is a white crystalline solid at room temperature.[2] A critical feature of its structure is the existence of prototropic tautomers, where the proton on the ring nitrogen can migrate between the two nitrogen atoms. This dynamic equilibrium influences its reactivity and interactions with other molecules.[5]
Core Physicochemical Data
The fundamental properties of 1H-Imidazole-2-carboxamide are summarized in the table below, providing a quantitative basis for its handling and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅N₃O | [2][6][7] |
| Molecular Weight | 111.10 g/mol | [2][6][7] |
| Melting Point | 312-313 °C (with decomposition) | [2] |
| Boiling Point (Predicted) | 365.4 °C at 760 mmHg | [2][6] |
| Density (Predicted) | 1.394 g/cm³ | [2][6] |
| pKa (Predicted) | 11.61 ± 0.10 | [2] |
| LogP (Predicted) | -0.4914 | [7] |
| Topological Polar Surface Area | 71.77 Ų | [7] |
Synthesis and Reactivity
The synthesis of 1H-Imidazole-2-carboxamide typically proceeds through a multi-step pathway starting from more readily available precursors. A common and logical route involves the formation of the corresponding carboxylic acid, which is then converted to the target carboxamide.
Synthetic Workflow
The causality behind this synthetic strategy lies in the robust and well-established nature of amidation reactions. The carboxylic acid serves as a stable, isolable intermediate that can be activated for reaction with an amine source. This two-stage approach (oxidation followed by amidation) allows for purification at the intermediate step, ensuring a high-purity final product.
Caption: General synthetic pathway for 1H-Imidazole-2-carboxamide.
Experimental Protocol: Synthesis of 1H-Imidazole-2-carboxamide
This protocol is a representative, two-step procedure derived from established methods for the synthesis of the carboxylic acid precursor and standard amidation techniques.[1][8]
PART A: Oxidation of 1H-Imidazole-2-carboxaldehyde to 1H-Imidazole-2-carboxylic acid [8]
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Dissolution: Dissolve 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol) in 10 mL of deionized water in a round-bottom flask equipped with a magnetic stir bar.
-
Oxidation: To the stirred solution, slowly add 30% aqueous hydrogen peroxide (10 g) dropwise. The addition should be controlled to manage any potential exotherm.
-
Reaction: Allow the reaction to stir at room temperature for 72 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, remove the water in vacuo at room temperature to avoid decarboxylation of the product. This will yield a white crystalline solid.
-
Purification: Wash the resulting solid with a cold diethyl ether/water (4:1) mixture to remove any residual peroxide. Dry the solid to obtain 1H-imidazole-2-carboxylic acid.
PART B: Conversion to 1H-Imidazole-2-carboxamide
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Activation: Suspend the dried 1H-imidazole-2-carboxylic acid (e.g., 1.0 g, 8.9 mmol) in thionyl chloride (5 mL) in a flask under an inert atmosphere (N₂ or Ar).
-
Reaction: Gently reflux the mixture for 2-3 hours until the solid dissolves, indicating the formation of the acyl chloride.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Amination: Carefully and slowly add the crude acyl chloride to a cooled (0 °C) concentrated aqueous ammonia solution (20 mL).
-
Precipitation & Isolation: Stir the mixture for 1 hour, allowing a precipitate to form. Collect the solid product by vacuum filtration, wash with cold water, and dry in vacuo to yield 1H-Imidazole-2-carboxamide.
Role in Drug Discovery and Development
The 1H-imidazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry. Its ability to engage in multiple hydrogen-bonding interactions makes it an effective mimic of peptide bonds and a potent binder to biological targets.
Mechanism of Action and Therapeutic Targets
Derivatives of this core structure have shown activity against a variety of targets. The imidazole ring can coordinate with metal ions in metalloenzymes, while the carboxamide provides crucial hydrogen bonds with amino acid residues in the active site.
-
Metallo-β-Lactamase (MBL) Inhibition: The related 1H-imidazole-2-carboxylic acid derivatives are potent inhibitors of VIM-type MBLs, enzymes that confer bacterial resistance to carbapenem antibiotics.[3] The imidazole core likely coordinates with the zinc ions in the MBL active site, while substituents are optimized to interact with flexible loops, restoring the efficacy of antibiotics.[3]
-
Antiparasitic Activity: Indole-2-carboxamides, which share the carboxamide feature, have been optimized for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[9][10] This highlights the importance of the carboxamide moiety in antiparasitic drug design.
-
Protein Kinase Inhibition: A derivative, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), is a specific inhibitor of protein kinase C-ι (PKC-ι), an oncogene overexpressed in several cancers.[4] This inhibitor has demonstrated a significant reduction in tumor growth in preclinical models, validating the imidazole-carboxamide scaffold for targeting kinases.[4]
Caption: Pharmacophore model of 1H-imidazole-2-carboxamide interacting with a target.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized 1H-Imidazole-2-carboxamide. A combination of spectroscopic techniques provides a complete structural picture.
| Technique | Purpose & Expected Observations |
| ¹H NMR | To identify proton environments. Expect signals for the two imidazole ring protons and the exchangeable N-H protons of the ring and the amide. Due to tautomerism, the ring proton signals may appear averaged.[5] |
| ¹³C NMR | To identify carbon environments. Expect signals for the three imidazole ring carbons (one deshielded C=O carbon) and potential signal averaging for C4/C5 due to tautomerism.[5] |
| FTIR | To identify functional groups. Expect characteristic vibrational bands for N-H stretching (amide and imidazole, ~3100-3400 cm⁻¹), C=O stretching (amide I band, ~1650-1680 cm⁻¹), and imidazole ring vibrations. |
| Mass Spec. | To confirm molecular weight. Expect a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (111.10). |
| Elemental | To confirm elemental composition. The measured percentages of C, H, and N should align with the theoretical values for the molecular formula C₄H₅N₃O. |
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for 1H-Imidazole-2-carboxamide is limited, data from closely related imidazole compounds, such as 1H-imidazole monohydrochloride and 1-methyl-1H-imidazole-2-carboxylic acid, should be used to guide handling procedures.[11]
-
Hazards: Imidazole derivatives are often classified as causing skin irritation and serious eye irritation.[11] May cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[12][13]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][12]
Conclusion
1H-Imidazole-2-carboxamide is a molecule of significant scientific value, bridging fundamental organic chemistry with applied pharmaceutical science. Its straightforward, though multi-step, synthesis and predictable reactivity make it an accessible building block for researchers. The inherent properties of the imidazole ring and the carboxamide group create a powerful pharmacophore that has been successfully exploited in the development of inhibitors for enzymes implicated in infectious diseases and cancer. A thorough understanding of its basic properties, as detailed in this guide, is the foundation for its innovative application in the design of next-generation therapeutics and functional materials.
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